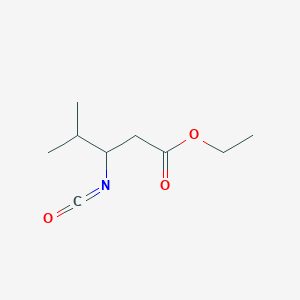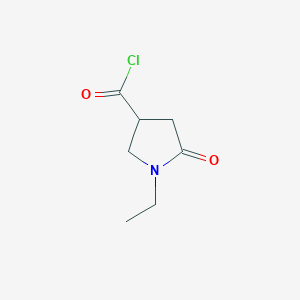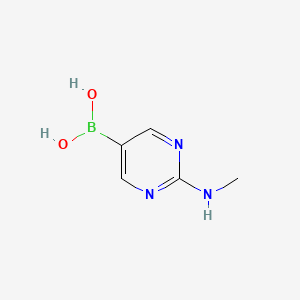
(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It often requires knowledge of organic chemistry and reaction mechanisms .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can be studied using various techniques and methods .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, etc .Applications De Recherche Scientifique
Synthesis and Characterization
One application of (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is in the synthesis and characterization of various compounds. The compound, along with similar derivatives, has been synthesized and characterized through methods like NMR techniques, ESI-MS, and X-ray diffraction. Studies like these help in understanding the structural and chemical properties of the compound, potentially leading to the discovery of novel applications (Muche, Müller, & Hołyńska, 2018).
Supramolecular Aggregation
Thiazolidine-4-carboxylic acid derivatives, including compounds similar to (4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, have been explored for their supramolecular aggregation behavior. These studies are significant for understanding how these compounds can form molecular assemblies, which may have applications in areas like gas storage, biosensing, and template catalysis (Jagtap et al., 2018).
Anticancer and Pharmacological Potential
Research into thiazolidine-4-carboxylic acid derivatives has also delved into their anticancer and pharmacological properties. For example, specific derivatives have shown promise in studies related to anticancer activity on various cancer cell lines. Understanding the biological activity and therapeutic potential of these compounds is a significant step in drug discovery and development (Bilgiçli et al., 2021).
Crystal and Molecular Structure Analysis
The analysis of crystal and molecular structures is another crucial area of research. Studies have synthesized specific thiazolidine-4-carboxylic acid derivatives and analyzed their crystal structures. This research provides insights into the molecular geometry, conformation, and intermolecular interactions of these compounds, which is vital for understanding their chemical behavior and potential applications (Doreswamy et al., 2009).
Catalytic and Spectral Properties
The catalytic and spectral properties of thiazolidine-4-carboxylic acid derivatives have also been a subject of study. Understanding how these compounds behave as ligands in catalytic processes or their spectral properties can lead to applications in chemical synthesis and analysis (Skvortsov et al., 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRXBNKTDNEAY-PVSHWOEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2N[C@H](CS2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2'-(2-Furylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1393649.png)
![1-[(Dimethylamino)(2-fluorophenyl)methyl]-2-naphthol](/img/structure/B1393650.png)



